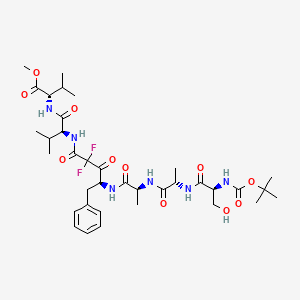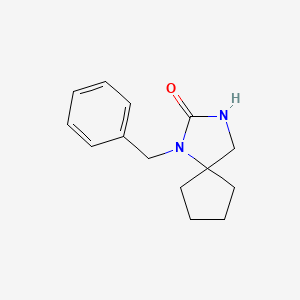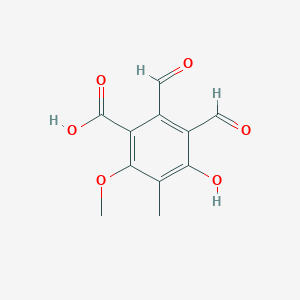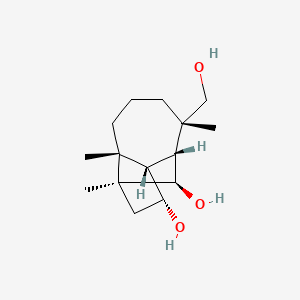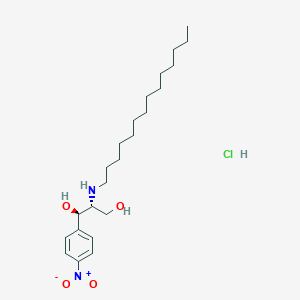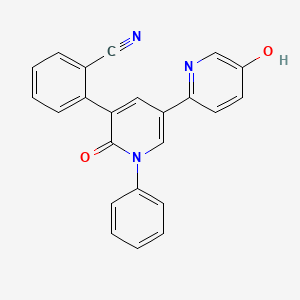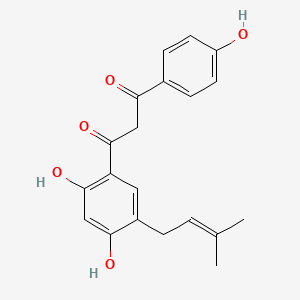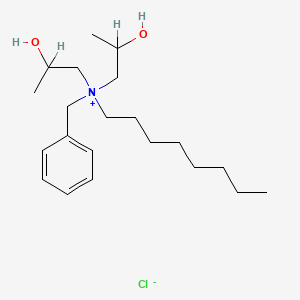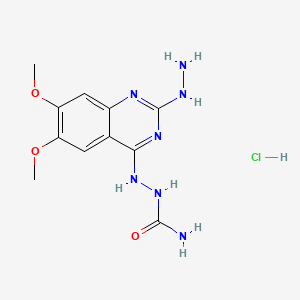
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride is a chemical compound with the molecular formula C11H15N7O3·HCl It is known for its unique structure, which includes a quinazoline ring system substituted with hydrazine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives.
Introduction of Hydrazine Groups: Hydrazine groups are introduced via nucleophilic substitution reactions, where hydrazine or its derivatives react with the quinazoline core.
Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form azo or azoxy compounds.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
科学的研究の応用
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and reductases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride can be compared with other similar compounds:
Similar Compounds: Quinazoline derivatives such as gefitinib and erlotinib.
Uniqueness: The presence of both hydrazine and methoxy groups in its structure makes it unique, providing distinct chemical reactivity and biological activity.
特性
CAS番号 |
134749-27-2 |
|---|---|
分子式 |
C11H16ClN7O3 |
分子量 |
329.74 g/mol |
IUPAC名 |
[(2-hydrazinyl-6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride |
InChI |
InChI=1S/C11H15N7O3.ClH/c1-20-7-3-5-6(4-8(7)21-2)14-11(16-13)15-9(5)17-18-10(12)19;/h3-4H,13H2,1-2H3,(H3,12,18,19)(H2,14,15,16,17);1H |
InChIキー |
OMYJHUPLBMYONM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NN)NNC(=O)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


